REACTION_CXSMILES
|
C[O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6]/[C:7]/2=[CH:12]\[C:13]([O:15][CH2:16][CH3:17])=[O:14].C([O-])=O.[NH4+]>CCO>[OH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][CH:7]2[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
COC1=C2CC/C(/C2=CC=C1)=C\C(=O)OCC
|
Name
|
|
Quantity
|
63 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A round bottomed flask was flushed with argon
|
Type
|
ADDITION
|
Details
|
charged with Pd(OH)2 (316 mg, 10 wt %)
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
ADDITION
|
Details
|
back-filled with argon
|
Type
|
ADDITION
|
Details
|
EtOH (5 mL) was added to the catalyst
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite®
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was used without further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2CCC(C2=CC=C1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |